N-benzyl-N'-(3,4-dimethoxybenzyl)sulfamide
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Description
“N-benzyl-N’-(3,4-dimethoxybenzyl)sulfamide” is a chemical compound with the molecular formula C16H20N2O4S . It is a complex organic compound that can be used in various scientific research and applications.
Synthesis Analysis
The synthesis of “N-benzyl-N’-(3,4-dimethoxybenzyl)sulfamide” could involve the use of 3,4-dimethoxybenzyl alcohol, which is used as the fuel of the microbial fuel cell (MFC) to generate power . The 3,4-dimethoxybenzyl group can act as a protective group for the thiol moiety, which increases the solubility and stability of the precursor, but becomes cleaved off during monolayer formation .Molecular Structure Analysis
The molecular structure of “N-benzyl-N’-(3,4-dimethoxybenzyl)sulfamide” can be represented by the formula C16H20N2O4S . The compound has a molecular weight of 336.406 .Physical and Chemical Properties Analysis
“N-benzyl-N’-(3,4-dimethoxybenzyl)sulfamide” has a density of 1.2±0.1 g/cm3 and a boiling point of 505.5±60.0 °C at 760 mmHg . The melting point of the compound is not available .Scientific Research Applications
Carbonic Anhydrase Inhibition
Research on aromatic sulfonamide inhibitors, including studies on compounds similar to N-benzyl-N'-(3,4-dimethoxybenzyl)sulfamide, has shown significant potential in inhibiting carbonic anhydrase (CA) isoenzymes. These inhibitors exhibit nanomolar half maximal inhibitory concentration (IC50) values, indicating their effectiveness in targeting CA isoenzymes such as hCA I, hCA II, hCA IV, and hCA XII. This application is critical in developing treatments for conditions where CA activity is implicated, such as glaucoma, epilepsy, and certain types of cancer (Supuran, Maresca, Gregáň, & Remko, 2013).
Nonlinear Optical Materials
The synthesis and characterization of sulfadiazine-Ortho-Vanillin Schiff bases have revealed their potential in developing non-linear optical (NLO) materials. Studies involving density functional theory (DFT) calculations and solvent-dependent NLO properties highlight the bioactiveness and considerable NLO character of these compounds, suggesting their application in the development of NLO materials (Shahid, Salim, Khalid, Tahir, Khan, & Braga, 2018).
Antioxidant Activity
The antioxidant activity of certain sulfamide compounds, such as 3,5-di-tert-butyl-4-hydroxybenzyl sulphides, has been investigated for their potential in generating Lewis acid catalysts. These compounds can destroy significant amounts of hydroperoxide, indicating their powerful antioxidant capabilities and potential applications in materials science and polymer stabilization (Farzaliev, Fernando, & Scott, 1978).
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methylsulfamoyl]-1-phenylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-21-15-9-8-14(10-16(15)22-2)12-18-23(19,20)17-11-13-6-4-3-5-7-13/h3-10,17-18H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJTUYADZMGYHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNS(=O)(=O)NCC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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